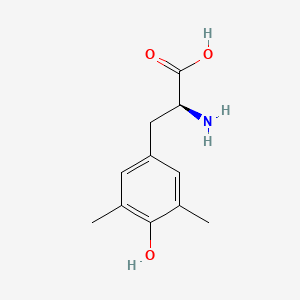

3,5-Dimethyl-L-tyrosine

概要

説明

3,5-Dimethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of two methyl groups attached to the benzene ring at positions 3 and 5

科学的研究の応用

3,5-Dimethyl-L-tyrosine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a research tool in various biochemical assays.

作用機序

Target of Action

3,5-Dimethyl-L-tyrosine is a derivative of the amino acid tyrosine . Tyrosine is known to play a crucial role in various biochemical processes, including the synthesis of neurotransmitters such as norepinephrine and dopamine . Therefore, it’s plausible that this compound may interact with similar targets, particularly enzymes involved in neurotransmitter synthesis and metabolism.

Mode of Action

For instance, tyrosine can undergo various enzymatic transformations, including deamination, elimination, and α-amino shifting . It’s possible that this compound undergoes similar transformations, potentially leading to changes in the levels of certain neurotransmitters or other bioactive compounds.

Biochemical Pathways

This compound, like tyrosine, is likely involved in several biochemical pathways. Tyrosine is a key player in the shikimate pathway, which leads to the production of aromatic amino acids . It’s also a precursor in the synthesis of several important bioactive compounds, including dopamine and norepinephrine . Given its structural similarity to tyrosine, this compound may also participate in these pathways, potentially influencing their downstream effects.

Pharmacokinetics

It’s reasonable to assume that, like other tyrosine derivatives, it would be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized (likely in the liver), and excreted . These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

For instance, tyrosine is known to play a role in protein synthesis, signal transduction, and the regulation of enzymes . Therefore, this compound could potentially have similar effects.

Action Environment

The action of this compound, like other biochemical compounds, is likely influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions that could interact with the compound . For instance, certain enzymes that could potentially interact with this compound might only be active under specific conditions. Additionally, factors such as the compound’s stability under different conditions could also influence its efficacy.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3,5-Dimethyl-L-tyrosine participates in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it may serve as a substrate for certain enzymes, such as tyrosine aminotransferase , which catalyzes the transamination of tyrosine and other aromatic amino acids . The nature of these interactions is complex and can vary depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may play a role in the regulation of tyrosinemia type II, hepatitis, and hepatic carcinoma recovery .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it may interact with tyrosine aminotransferase, influencing its activity and thereby affecting the metabolism of tyrosine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . For example, it has been found to be very stable, with a relatively low rate of hydrolysis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it is considered safe for all animal species, provided that the conditions of use are respected . Higher dietary concentrations may lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is known to be involved in the metabolism of thyroid hormones .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation . It may interact with transporters or binding proteins, which can affect its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

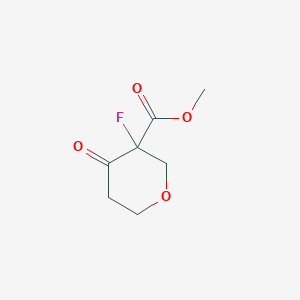

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-L-tyrosine typically involves the methylation of L-tyrosine. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the methyl groups at the desired positions on the benzene ring. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure selective methylation.

Industrial Production Methods

Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as crystallization or chromatography are employed to isolate the final product.

化学反応の分析

Types of Reactions

3,5-Dimethyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of deoxygenated products.

Substitution: Formation of halogenated derivatives.

類似化合物との比較

Similar Compounds

L-Tyrosine: The parent compound, lacking the methyl groups.

3-Methyl-L-tyrosine: A derivative with a single methyl group at position 3.

5-Methyl-L-tyrosine: A derivative with a single methyl group at position 5.

Uniqueness

3,5-Dimethyl-L-tyrosine is unique due to the presence of two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its mono-methylated counterparts. This dual methylation can enhance its stability, alter its solubility, and modify its interaction with biological targets, making it a valuable compound for specialized applications.

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,9,13H,5,12H2,1-2H3,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQINAKFXBIFHG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651811 | |

| Record name | 3,5-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88262-44-6 | |

| Record name | 3,5-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2972788.png)

methanone](/img/structure/B2972789.png)

![3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2972793.png)

![N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2972796.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)

![2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2972802.png)

![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)